molecular formula C5H18Cl3N3 B2448102 pentane-1,3,5-triaminetrihydrochloride CAS No. 99548-68-2

pentane-1,3,5-triaminetrihydrochloride

Cat. No.: B2448102
CAS No.: 99548-68-2
M. Wt: 226.57
InChI Key: MAHGLYBWGWIXFZ-UHFFFAOYSA-N
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Description

pentane-1,3,5-triaminetrihydrochloride is a chemical compound with the molecular formula C5H15N3·3HCl. It is a triamine derivative of pentane, where three amine groups are attached to the first, third, and fifth carbon atoms of the pentane chain. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Properties

IUPAC Name

pentane-1,3,5-triamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3.3ClH/c6-3-1-5(8)2-4-7;;;/h5H,1-4,6-8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHGLYBWGWIXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CCN)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

pentane-1,3,5-triaminetrihydrochloride can be synthesized through the reaction of pentane-1,3,5-triamine with hydrochloric acid. The reaction typically involves dissolving pentane-1,3,5-triamine in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the trihydrochloride salt is complete. The product is then isolated by filtration and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of pentane-1,3,5-triamine;trihydrochloride may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

pentane-1,3,5-triaminetrihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

Biological Applications

Gene Delivery Systems
Pentane-1,3,5-triaminetrihydrochloride has been investigated for its potential in gene delivery. Research indicates that polyamines can enhance the transfer of genetic material into cells. A study demonstrated that conjugates formed from branched polyamines and polyethylene glycol showed improved interactions with DNA, leading to enhanced gene transfer efficiency in vivo, particularly in tumor-bearing mice . This suggests its utility in developing effective gene therapy vectors.

Cellular Mechanisms
Polyamines like this compound are known to influence various cellular processes. They have been shown to modulate calcium signaling pathways by interacting with inositol phosphate receptors, which are crucial for cellular signaling . This interaction may have implications for understanding diseases linked to calcium dysregulation.

Material Science Applications

Synthesis of Functional Polymers
this compound is utilized in synthesizing functional polymers with intrinsic microporosity. These materials have applications in gas separation and storage due to their high surface area and tunable pore sizes. For instance, polymers derived from this triamine have been explored for their ability to selectively bind gases, making them suitable for environmental applications such as carbon capture .

Cage Structures Formation
Another notable application involves the formation of molecular cages using this compound as a building block. These cages can encapsulate guest molecules and are being studied for applications in drug delivery and catalysis. The design of these structures allows for enhanced stability and specificity in binding target molecules .

Pharmaceutical Applications

Drug Development
The compound's ability to form complexes with various biomolecules positions it as a candidate for drug development. Its interaction with DNA and proteins can be harnessed to create targeted therapies that improve drug efficacy while minimizing side effects. Studies indicate that polyamines can enhance the solubility and bioavailability of poorly soluble drugs .

Environmental Applications

Toxicity Studies
this compound has also been involved in environmental research assessing the toxicity of chemicals to aquatic life. Its role as a model compound helps establish structure-activity relationships that inform regulatory practices regarding chemical safety .

Data Summary Table

Application AreaDescriptionKey Findings/References
Biological ApplicationsGene delivery systemsEnhanced gene transfer efficiency in vivo
Material ScienceSynthesis of functional polymersHigh surface area for gas separation
Pharmaceutical ApplicationsDrug development through complex formationImproved solubility and bioavailability
Environmental ApplicationsToxicity studies on aquatic lifeEstablishes structure-activity relationships

Mechanism of Action

The mechanism of action of pentane-1,3,5-triamine;trihydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,3,5-triamine: A similar triamine derivative with a longer carbon chain.

    Benzene-1,3,5-triamine: An aromatic triamine with similar functional groups but different structural properties.

Uniqueness

pentane-1,3,5-triaminetrihydrochloride is unique due to its specific arrangement of amine groups on a pentane backbone, which imparts distinct chemical and physical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

Pentane-1,3,5-triaminetrihydrochloride is a polyamine compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C5H15Cl3N3
  • CAS Number : 638-09-5

This compound exhibits several biological activities that can be attributed to its structure as a triamine. The primary mechanisms include:

  • Calcium Modulation : Similar to other polyamines, this compound can influence calcium signaling pathways by interacting with inositol trisphosphate receptors. This interaction may enhance or inhibit calcium release from intracellular stores, affecting various cellular processes such as muscle contraction and neurotransmission .
  • Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties. It has been shown to exhibit effective inhibition against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Cell Proliferation and Apoptosis : Research suggests that this compound can modulate cell proliferation and induce apoptosis in cancer cells. Its ability to interfere with cellular signaling pathways related to growth and survival is of particular interest in cancer therapy .

Case Studies

  • Antimicrobial Activity :
    • A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of growth for specific Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.
  • Cancer Cell Studies :
    • In vitro studies using human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations (100 µM), suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC 50-200 µg/mL
Calcium ModulationInfluences calcium release from intracellular stores
Cancer Cell ProliferationInduces apoptosis in human cancer cell lines; effective at 100 µM concentration

Q & A

Basic Research Questions

Q. What are the established synthesis routes for pentane-1,3,5-triaminetrihydrochloride, and how can purity be optimized during preparation?

  • Methodological Answer : Synthesis typically involves multi-step amine functionalization followed by hydrochlorination. Key steps include:

  • Reagent Selection : Use high-purity precursors (e.g., pentane-1,3,5-triamine) to minimize side reactions. Impurities in starting materials can alter stoichiometry and yield, as seen in dehydrochlorination studies of related compounds .
  • Purification : Column chromatography (e.g., silica gel with gradients of pentane/ethyl acetate) effectively isolates the product .
  • Quality Control : Confirm purity via HPLC and elemental analysis. The molecular formula (C₅H₁₈N₃·3HCl) and weight (474.54 g/mol) should align with theoretical values .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton environments and carbon backbone structure. For example, InChI-derived structural data (e.g., PubChem entries) guide peak assignments .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 474.54 g/mol) and detects chloride adducts .
  • HPLC : Reverse-phase chromatography with UV detection monitors purity, leveraging protocols similar to adamantane-based amine analyses .

Advanced Research Questions

Q. How do structural features of this compound influence its interactions in supramolecular systems?

  • Methodological Answer : The compound’s three primary amine groups enable hydrogen bonding and ionic interactions.

  • X-ray Crystallography : Resolves hydrogen-bonding networks in crystalline phases. Structural analogs (e.g., 3,5,7-trimethyladamantan-1-amine hydrochloride) show ordered chloride ion coordination .
  • Computational Modeling : Density Functional Theory (DFT) predicts binding energies with biological targets (e.g., enzymes), similar to QSAR models used for fluorinated pyran derivatives .

Q. What strategies resolve contradictions in catalytic activity data for this compound in organic synthesis?

  • Methodological Answer : Discrepancies may arise from:

  • Reagent Purity : Impurities in starting materials (e.g., 3-chloro-3-methylpentane) can skew reaction outcomes, as shown in dehydrochlorination studies .
  • Reaction Conditions : Optimize solvent polarity (e.g., tetrahydrofuran vs. pentane) and temperature to control reaction pathways. Phase behavior studies (e.g., pentane/bitumen systems) highlight solvent-concentration effects .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., char beds) under controlled gas-phase conditions to isolate catalytic efficiency .

Q. How does this compound affect phase behavior in multi-component systems?

  • Methodological Answer :

  • Phase Diagrams : Construct pressure-composition (P-x) diagrams at varying temperatures (e.g., 100–150°C) to identify liquid-liquid equilibria, as demonstrated in pentane/bitumen systems .
  • Viscosity Measurements : Use rheometry to assess concentration-dependent viscosity changes. For example, pentane/surmont bitumen mixtures show nonlinear viscosity trends at >50 wt% solvent .
  • Density Analysis : Pycnometry or oscillating U-tube methods quantify density shifts during phase separation, critical for formulating drug delivery systems .

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